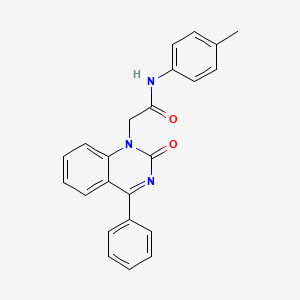
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, also known as MAQ, is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
A variety of novel quinazolinyl acetamides, including N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, were synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds demonstrated potent analgesic and anti-inflammatory effects, with some showing comparable or superior efficacy to standard drugs like diclofenac sodium. Notably, these compounds exhibited mild ulcerogenic potential, suggesting a favorable safety profile for gastrointestinal health (Alagarsamy et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of quinazolinone derivatives have been extensively studied, highlighting their potential as therapeutic agents against various pathogens and cancer cell lines. For instance, research on similar quinazolinone compounds has shown promising results in inhibiting the growth of resistant strains of Plasmodium berghei, indicating potential applications in antimalarial therapy (Werbel et al., 1986). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity, suggesting their utility in cancer treatment (Al-Suwaidan et al., 2016).
Anticonvulsant Effects
Investigations into the anticonvulsant properties of N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide derivatives have shown promising results. A study on N-acetylneuraminic acid derivatives, which share structural similarities with quinazolinone derivatives, explored their efficacy in treating epilepsy, demonstrating potential anticonvulsant effects (Kothayer et al., 2019).
Chemotherapeutic Potential
The compound has been researched for its chemotherapeutic value, particularly in inducing autophagy and apoptosis in cancer cells. A study involving T-type Ca2+ channel blockers related to quinazolinone derivatives found that they significantly reduce tumor volume in lung cancer models by inducing autophagy and apoptosis, highlighting the chemotherapeutic potential of this class of compounds (Rim et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-11-13-18(14-12-16)24-21(27)15-26-20-10-6-5-9-19(20)22(25-23(26)28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWJHBDKYGRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2450712.png)


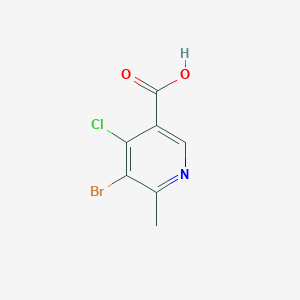
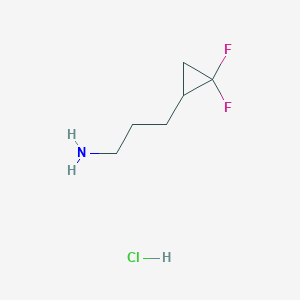
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2450724.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)
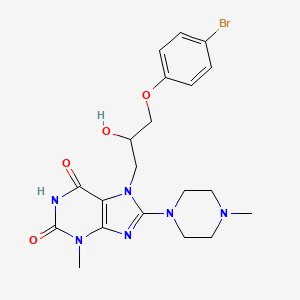
![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)
![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)
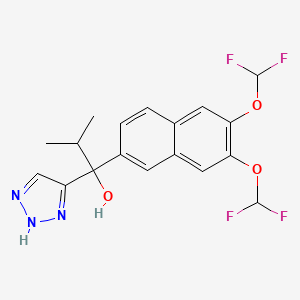
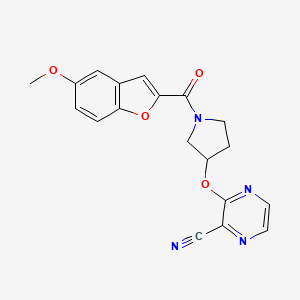
![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)